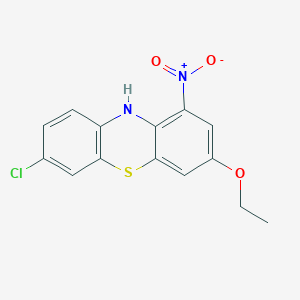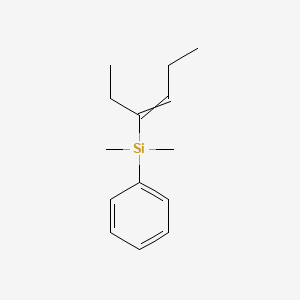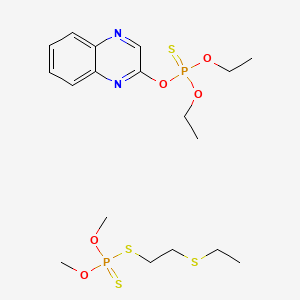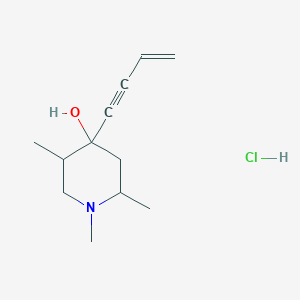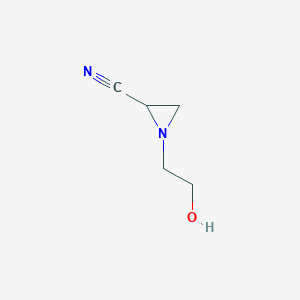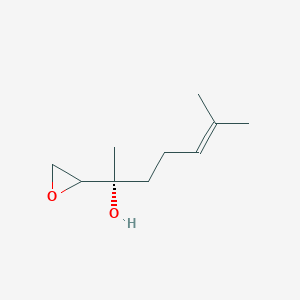
1,2-Oxidolinalool
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Oxidolinalool: is a chemical compound with the molecular formula C10H18O2 . It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries. This compound, being an oxidized form of linalool, retains some of these aromatic properties while also exhibiting unique chemical behaviors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Oxidolinalool can be synthesized through the oxidation of linalool. One common method involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve more scalable oxidation processes, potentially using catalytic systems to enhance efficiency and reduce costs. Continuous flow reactors and other advanced chemical engineering techniques can be employed to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Oxidolinalool undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it back to linalool or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Linalool.
Substitution: Derivatives with different functional groups replacing the oxirane ring.
Wissenschaftliche Forschungsanwendungen
1,2-Oxidolinalool has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance and flavor industries due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 1,2-Oxidolinalool involves its interaction with various molecular targets. It can act as an oxidizing agent or participate in nucleophilic substitution reactions . The specific pathways and targets depend on the context of its use, such as its role in biological systems or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Linalool: The parent compound, known for its floral scent.
1,2-Oxido-3,7-dimethylocta-2,6-diene: Another oxidized derivative of linalool.
Geraniol: A similar terpene alcohol with a rose-like scent.
Uniqueness: 1,2-Oxidolinalool is unique due to its specific oxidized structure, which imparts different chemical reactivity and potential biological activities compared to its parent compound and other similar terpenes .
Eigenschaften
CAS-Nummer |
76985-29-0 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2R)-6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3/t9?,10-/m1/s1 |
InChI-Schlüssel |
BXOURKNXQXLKRK-QVDQXJPCSA-N |
Isomerische SMILES |
CC(=CCC[C@](C)(C1CO1)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C1CO1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


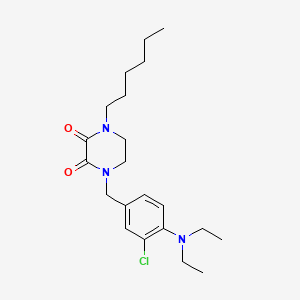
![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)
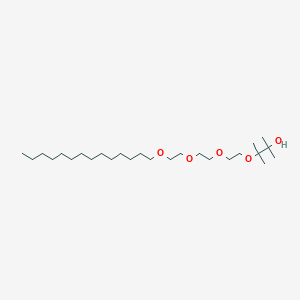
![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
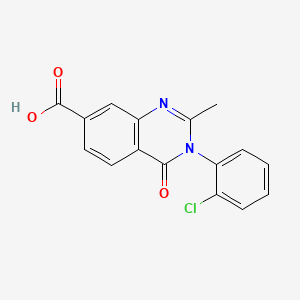
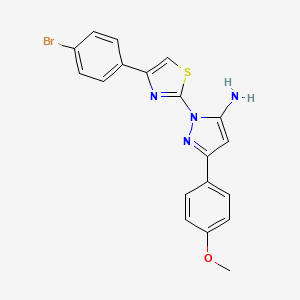
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
